1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include information about the compound’s reactivity, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Anticonvulsant Enaminones
Research on anticonvulsant enaminones, such as various pyridine derivatives, has demonstrated their potential in medicinal chemistry, especially in the development of treatments for epilepsy. The crystal structures of these compounds show significant interactions, such as hydrogen bonds, that contribute to their bioactive properties (Kubicki, Bassyouni, & Codding, 2000).
CB1 Inverse Agonists
Compounds with structural similarities have been studied for their role as CB1 cannabinoid receptor inverse agonists. These studies are crucial in understanding obesity treatment and metabolic syndrome management. The synthesis and biological activities of such compounds highlight their importance in drug discovery (Meurer et al., 2005).
Antimicrobial and Antifungal Agents
Derivatives of pyridine, particularly focusing on their antimicrobial and antifungal properties, have been a significant area of research. These compounds, through their novel synthetic routes and biological evaluations, offer insights into developing new antimicrobial agents (El-Sehrawi et al., 2015).
Complexation with Copper(II)
The study of pyridine carboxamide ligands and their complexation to copper(II) sheds light on the potential applications of similar compounds in materials science and catalysis. The structural diversity and properties of these complexes can guide the synthesis of novel materials (Jain et al., 2004).
Analgesic Properties
Research into the modification of pyridine moieties to enhance analgesic properties highlights the potential of similar compounds in pain management. These studies are integral to discovering new pain relief drugs with improved efficacy and safety profiles (Ukrainets et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O5/c1-29-18-10-15(11-19(30-2)20(18)31-3)25-21(27)16-5-4-8-26(22(16)28)12-13-6-7-14(23)9-17(13)24/h4-11H,12H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUASDAMFZGFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
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